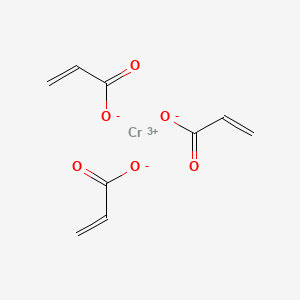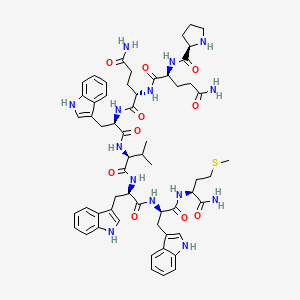
キノリン-2-カルボヒドラジド
概要
説明
Quinoline-2-carbohydrazide is a chemical compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry Quinoline-2-carbohydrazide is characterized by the presence of a quinoline ring system fused with a carbohydrazide group
科学的研究の応用
Quinoline-2-carbohydrazide has a wide range of scientific research applications:
作用機序
Target of Action
Quinoline-2-carbohydrazide has been found to target several bacterial proteins such as glucosamine-6-phosphate synthases, DNA gyrases, keto-acyl ACP reductases, and enoyl ACP reductases . These targets play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.
Mode of Action
It is known that the compound interacts with its targets, leading to changes that inhibit the normal functioning of these proteins . This interaction disrupts the normal biochemical processes of the bacteria, leading to their death or inhibition of growth.
Biochemical Pathways
The biochemical pathways affected by Quinoline-2-carbohydrazide are those associated with the targets it interacts with. For instance, the inhibition of DNA gyrases disrupts DNA replication, while the inhibition of glucosamine-6-phosphate synthases affects the synthesis of bacterial cell walls . The downstream effects of these disruptions include the death of the bacteria or inhibition of their growth.
Pharmacokinetics
Like other quinoline derivatives, it is expected to have good bioavailability .
Result of Action
The result of Quinoline-2-carbohydrazide’s action is the inhibition of bacterial growth or the death of the bacteria. This is achieved through the disruption of essential biochemical processes within the bacteria .
Action Environment
The action of Quinoline-2-carbohydrazide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as metal ions, can also influence its action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-2-carbohydrazide typically involves multiple steps, starting from quinoline derivatives. One common method involves the reaction of 2-quinolinyl chloride with hydrazine to form the intermediate compound, which is then further reacted with carbon disulfide in an alkaline medium to yield quinoline-2-carbohydrazide . Another approach involves the condensation of quinoline-2-carboxylic acid with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production of quinoline-2-carbohydrazide often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
Quinoline-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve refluxing in solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, hydrazine derivatives, and various substituted quinoline compounds .
類似化合物との比較
Quinoline-2-carbohydrazide can be compared with other similar compounds, such as quinoline-2-carboxylic acid and quinoline-2-carboxamide. While all these compounds share the quinoline core structure, quinoline-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity . Similar compounds include:
- Quinoline-2-carboxylic acid
- Quinoline-2-carboxamide
- Quinoline-2-carboxaldehyde
特性
IUPAC Name |
quinoline-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDPJYXDDYUJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289163 | |
| Record name | Quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5382-44-5 | |
| Record name | 2-Quinolinecarboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 59489 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5382-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[Phe2]-TRH](/img/structure/B1604846.png)







